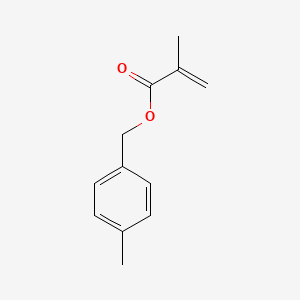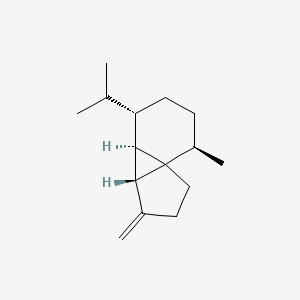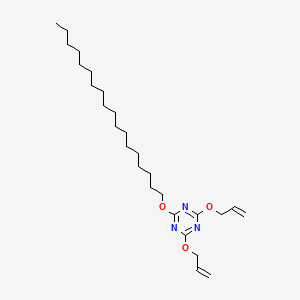
Einecs 254-456-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, compound with samarium (17:2), also known as Cu17Sm2, is a unique intermetallic compound that combines the properties of copper and samarium. This compound is of particular interest due to its potential applications in various fields, including materials science, electronics, and magnetism. The combination of copper’s excellent electrical conductivity and samarium’s magnetic properties makes this compound a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of copper, compound with samarium (17:2), typically involves high-temperature solid-state reactions. One common method is the direct reaction of elemental copper and samarium in a controlled atmosphere. The reaction is carried out at temperatures ranging from 800°C to 1000°C in an inert gas environment to prevent oxidation. The stoichiometric amounts of copper and samarium are mixed and pressed into pellets, which are then heated in a furnace for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Cu17Sm2 can be achieved through a similar high-temperature process but on a larger scale. The raw materials, copper and samarium, are melted together in an induction furnace under an inert atmosphere. The molten mixture is then cast into molds and allowed to cool slowly to form the desired intermetallic compound. This method ensures uniform composition and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Copper, compound with samarium (17:2), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to air, the compound can oxidize, forming copper oxide and samarium oxide.
Reduction: The compound can be reduced back to its elemental forms using strong reducing agents.
Substitution: In the presence of halogens, the compound can undergo substitution reactions, forming copper halides and samarium halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other strong reducing agents at high temperatures.
Substitution: Halogens such as chlorine or bromine at room temperature.
Major Products Formed
Oxidation: Copper oxide (CuO) and samarium oxide (Sm2O3).
Reduction: Elemental copper and samarium.
Substitution: Copper halides (CuX) and samarium halides (SmX3), where X represents a halogen.
Scientific Research Applications
Copper, compound with samarium (17:2), has a wide range of scientific research applications due to its unique properties.
Mechanism of Action
The mechanism by which copper, compound with samarium (17:2), exerts its effects is primarily based on the interaction between copper and samarium atoms. The copper atoms provide excellent electrical conductivity, while the samarium atoms contribute to the magnetic properties of the compound. The combination of these properties results in a material that can conduct electricity efficiently while also exhibiting strong magnetic behavior. This makes Cu17Sm2 a promising candidate for applications that require both electrical and magnetic functionalities.
Comparison with Similar Compounds
Similar Compounds
Samarium-Cobalt Compounds (SmCo5, Sm2Co17): These compounds are well-known for their magnetic properties and are used in permanent magnets.
Samarium-Iron Compounds (Sm2Fe17): These compounds also exhibit strong magnetic properties and are used in various magnetic applications.
Uniqueness of Cu17Sm2
Copper, compound with samarium (17:2), is unique due to its combination of electrical and magnetic properties. While samarium-cobalt and samarium-iron compounds are primarily known for their magnetic properties, Cu17Sm2 offers the added benefit of excellent electrical conductivity. This makes it a versatile material for applications that require both properties, such as in advanced electronic devices and magnetic storage systems.
Properties
CAS No. |
39445-37-9 |
|---|---|
Molecular Formula |
Cu17Sm2 |
Molecular Weight |
1381.0 g/mol |
IUPAC Name |
copper;samarium |
InChI |
InChI=1S/17Cu.2Sm |
InChI Key |
RVONDSCGWBRUQF-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sm].[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


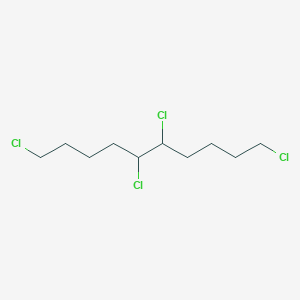
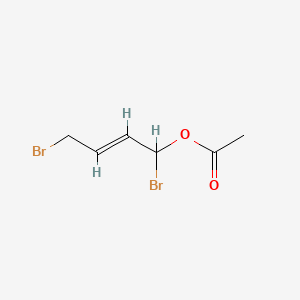
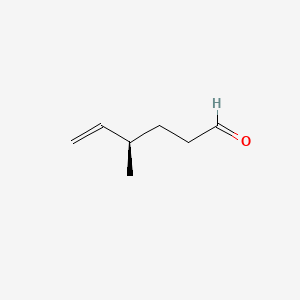
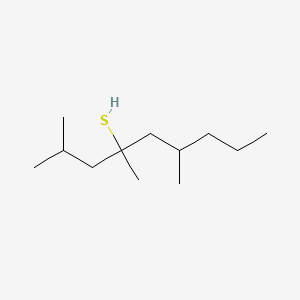
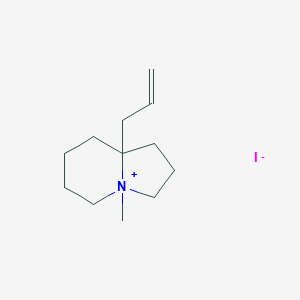
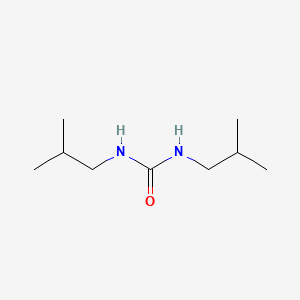
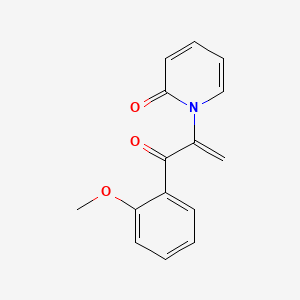
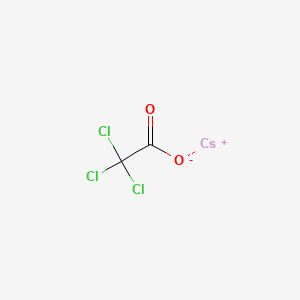
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)

